Tri-hydroxymethylaminomethane

Description

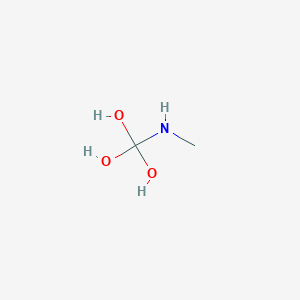

Structure

3D Structure

Properties

CAS No. |

7283-04-7 |

|---|---|

Molecular Formula |

C2H7NO3 |

Molecular Weight |

93.08 g/mol |

IUPAC Name |

methylaminomethanetriol |

InChI |

InChI=1S/C2H7NO3/c1-3-2(4,5)6/h3-6H,1H3 |

InChI Key |

FYFFGSSZFBZTAH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(O)(O)O |

Origin of Product |

United States |

Historical Development and Significance in Scientific Disciplines

The journey of Tris(hydroxymethyl)aminomethane from its initial synthesis to becoming an indispensable tool in the laboratory is a testament to its versatile chemical properties. First synthesized by Good and his colleagues as part of a quest for effective biochemical buffers, Tris quickly gained prominence across multiple scientific fields. amerigoscientific.com Its significance lies in its ability to maintain a stable pH in the physiological range, a critical requirement for the study of biological molecules and systems. acs.orghimedialabs.com

Tris is a primary amine with a pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the pH range of 7.0 to 9.0. itwreagents.comamerigoscientific.com This buffering capacity is crucial for countless biochemical and molecular biology procedures where maintaining a specific pH is essential for the stability and function of enzymes, proteins, and nucleic acids. fcad.comamerigoscientific.com The compound's high solubility and relatively low cost have further contributed to its widespread adoption. amerigoscientific.com

The applications of Tris are extensive and span several key scientific disciplines:

Biochemistry: In biochemistry, Tris buffers are fundamental for protein purification, enzyme assays, and other biochemical reactions that are sensitive to pH changes. amerigoscientific.comhbdsbio.com

Molecular Biology: Molecular biologists routinely use Tris-based buffers for DNA and RNA extraction and solubilization, protecting the nucleic acids from degradation. fcad.com It is also a key component in electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) for the separation of nucleic acids, and in buffers for SDS-PAGE protein analysis. itwreagents.comsigmaaldrich.com

Cell and Tissue Culture: Tris buffers are utilized in cell culture media to maintain a stable extracellular pH, which is vital for optimal cell growth and function. fcad.com

Analytical Chemistry: In analytical chemistry, Tris is employed to ensure precise pH conditions during titrations and spectrophotometric assays. amerigoscientific.com

The synthesis of Tris(hydroxymethyl)aminomethane typically involves the reaction of nitromethane (B149229) with three moles of formaldehyde (B43269) in an aldol (B89426) reaction to form tris(hydroxymethyl)nitromethane (B93346). itwreagents.com This intermediate is then reduced to yield the final product, Tris(hydroxymethyl)aminomethane. itwreagents.com

Table 1: Key Properties of Tris(hydroxymethyl)aminomethane

| Property | Value |

|---|---|

| Chemical Formula | (HOCH₂)₃CNH₂ |

| Molecular Weight | 121.14 g/mol sigmaaldrich.com |

| pKa (at 25°C) | ~8.1 amerigoscientific.com |

| Effective Buffering Range | 7.0 - 9.0 itwreagents.com |

This table is interactive. You can sort and filter the data.

Evolution of Research Perspectives on Tris Buffering Systems

The understanding and application of Tris buffering systems have evolved significantly since their introduction. Initially valued for its basic buffering capabilities, research has uncovered more nuanced aspects of its interactions and has led to the development of a variety of Tris-based buffer systems tailored for specific applications.

Early research focused on establishing the fundamental utility of Tris as a biological buffer. Over time, the scientific community began to create and utilize various formulations of Tris buffers to suit different experimental needs. Common examples include:

Tris-HCl: A standard and widely used buffer created by adjusting the pH of a Tris base solution with hydrochloric acid. sigmaaldrich.com

Tris-Buffered Saline (TBS): This buffer contains sodium chloride to provide isotonic conditions, making it suitable for applications like Western blotting and ELISA. sigmaaldrich.com

TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) Buffers: These are standard buffers used in agarose (B213101) gel electrophoresis for the separation of DNA fragments. sigmaaldrich.com

Tris-Glycine Buffer: Commonly employed in protein electrophoresis (SDS-PAGE) to separate proteins based on their size. sigmaaldrich.com

More recent research has explored both the limitations and novel applications of Tris. For instance, it is known that Tris can inhibit the activity of certain enzymes. wikipedia.org Furthermore, the pH of Tris buffers is notably temperature-dependent, a factor that researchers must consider when designing experiments. itwreagents.com

A significant area of evolving research is the investigation of Tris in contexts beyond its traditional role as a simple buffer. Recent studies have highlighted its potential in new and diverse applications:

Electrocatalysis: Research has shown that Tris can act as a "protic buffer electrolyte" (PBE), simultaneously functioning as a proton source, a pH buffer, and the sole electrolyte in solution. pnas.org This property was found to significantly increase the rate of the hydrogen evolution reaction in neutral water, a discovery with implications for clean energy technologies. pnas.org

Cancer Research: Studies have explored the use of Tris-base buffer as a potential inhibitor of cancer progression and metastasis. nih.gov Research suggests that oral administration of Tris-base can alter the tumor microenvironment's pH and has shown efficacy in inhibiting metastasis in certain cancer models. nih.gov

Bacterial Degradation: The discovery of a bacterial pathway for the degradation of the synthetic Tris compound has opened up new avenues of research into microbial metabolism and the evolution of new enzymatic functions. nih.gov A strain of Pseudomonas was found to be capable of using Tris as a carbon and nitrogen source, indicating a recently evolved metabolic pathway. nih.gov

Cellular Physiology: Investigations into the effects of Tris on cellular processes have revealed that it can influence intracellular ion concentrations. For example, studies have shown that pure trometamol (Tris) can induce an increase in free cytosolic calcium in myocardial cells. nih.gov

Table 2: Common Tris-Based Buffer Systems and Their Applications

| Buffer System | Key Components | Primary Application |

|---|---|---|

| Tris-HCl | Tris, Hydrochloric Acid | General purpose biochemical and molecular biology buffer sigmaaldrich.com |

| Tris-Buffered Saline (TBS) | Tris, Sodium Chloride | Western blotting, ELISA, Immunohistochemistry sigmaaldrich.com |

| Tris-acetate-EDTA (TAE) | Tris, Acetic Acid, EDTA | Agarose gel electrophoresis of nucleic acids sigmaaldrich.com |

| Tris-borate-EDTA (TBE) | Tris, Boric Acid, EDTA | High-resolution agarose gel electrophoresis of small DNA fragments sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Scope and Objectives of Current Academic Inquiry

Industrial and Laboratory Synthesis Routes of Tris

The synthesis of Tris, both on an industrial scale and in the laboratory, primarily revolves around the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by the reduction of the resulting nitro compound. wikipedia.orgchemdad.comchemicalbook.com

Exhaustive Condensation and Hydrogenation Processes

The industrial preparation of Tris is a two-step process that begins with the exhaustive condensation of nitromethane with formaldehyde in the presence of a base catalyst. wikipedia.orgchemdad.comchemicalbook.com This reaction, a series of Henry reactions, yields tris(hydroxymethyl)nitromethane (B93346), (HOCH2)3CNO2. chemdad.comchemicalbook.com The subsequent step involves the hydrogenation of this intermediate to produce Tris. chemdad.comchemicalbook.com

Several methods exist for the reduction of tris(hydroxymethyl)nitromethane. Catalytic hydrogenation using Raney nickel is a common approach. vacutaineradditives.comgoogle.com The process typically involves reacting the nitro intermediate in a methanol (B129727) medium, sometimes containing dichloromethane, under hydrogen pressure. vacutaineradditives.comgoogle.com After the reaction, the catalyst is filtered off, and Tris is crystallized from the cooled solution. google.com An alternative to the two-step process is a direct hydrogenation method where the condensation reaction solution is directly hydrogenated without isolating the nitro intermediate. vacutaineradditives.com While this direct method can be more stable, it may result in a lower yield, which is largely dependent on the efficiency of the initial condensation reaction. vacutaineradditives.com

A study reported an effective synthesis of tris(hydroxymethyl)nitromethane with a 91.3% yield by reacting nitromethane and formaldehyde in a 1:3.2 molar ratio with calcium hydroxide (B78521) as the catalyst at a pH of 9 and a temperature of 30°C for 4 hours. oriprobe.com Subsequent reduction of the nitro compound yielded Tris at 50%. oriprobe.com

Table 1: Comparison of Tris Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Two-Step Process | Isolation of tris(hydroxymethyl)nitromethane followed by hydrogenation. vacutaineradditives.com | Potentially higher overall yield. | Involves an additional isolation step. |

| Direct Hydrogenation | The condensation reaction mixture is directly hydrogenated. vacutaineradditives.com | More streamlined and stable process. vacutaineradditives.com | Yield is highly dependent on the initial condensation step and can be lower. vacutaineradditives.com |

Strategies for Tris-Based Ligand and Derivative Synthesis

The primary amine and three hydroxyl groups of Tris make it an excellent starting point for the synthesis of a wide array of derivatives, particularly polydentate ligands that can coordinate with various metal ions. wikipedia.org

Design Principles for Polydentate Amine Ligands

The design of polydentate amine ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific geometries and reactivities. numberanalytics.comacs.org The stability and properties of these complexes are influenced by factors such as the number and type of donor atoms and the ligand's geometry. numberanalytics.com Tris(2-aminoethyl)amine (B1216632) (TREN) and its derivatives are classic examples of tripodal amine ligands that can form stable complexes with a variety of metals. ajol.infonih.gov The synthesis of such ligands often involves the reaction of a central amine with arms that contain donor groups. ajol.info The flexibility and denticity of these ligands can be tailored by modifying the linker and terminal groups. researchgate.netunipd.it For instance, Schiff base condensation of TREN with aldehydes is a common strategy to create heptadentate ligands. ajol.info

Synthesis of Tris-Substituted Phosphines and Phosphine (B1218219) Oxides

Tris(hydroxymethyl)phosphine, P(CH2OH)3, and its oxide, (HOCH2)3PO (THPO), are important derivatives used in the synthesis of various organophosphorus compounds. researchgate.netresearchgate.net The synthesis of tris(acyl)phosphines (TAPs) can be achieved starting from red phosphorus. ethz.chnih.gov These TAPs can then be oxidized to form the corresponding tris(acyl)phosphine oxides (TAPOs) using peroxides or dry oxygen. ethz.chnih.gov The synthesis of triarylphosphines can be accomplished through several routes, including the reaction of halophosphines with organometallic reagents or the reduction of phosphine oxides. uw.edu.pl A metal-free method for the synthesis of triarylphosphine oxides involves the direct P-arylation of secondary phosphines with diaryliodonium salts, followed by in situ oxidation. uw.edu.pl

Table 2: Synthesis of Tris-Substituted Phosphine Oxides

| Precursor | Reagent | Product | Reference |

| Tris(acyl)phosphines (TAPs) | Peroxides or Dry Oxygen | Tris(acyl)phosphine oxides (TAPOs) | ethz.chnih.gov |

| Secondary Phosphines | Diaryliodonium Salts | Triarylphosphine Oxides | uw.edu.pl |

Synthesis of Tris-Benzimidazole Derivatives

Tris-benzimidazole derivatives are of interest due to their potential applications in areas like DNA recognition. nih.govresearchgate.net The synthesis of these compounds can be based on the structures of known DNA-binding agents. For example, two tris-benzimidazole derivatives were designed and synthesized where a phenol (B47542) group was replaced by a methoxy-phenyl substituent. nih.govresearchgate.net The synthesis involved the condensation of an ortho-diamine with an appropriate aldehyde in the presence of an oxidant like sodium metabisulfite. researchgate.net Another approach involves the Schiff base reaction between 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and various diamine derivatives to produce tripodal-benzimidazoles. nih.gov The synthesis of tris(2-benzimidazolylmethyl) amine (NTB) is achieved through the direct condensation of o-phenylenediamine (B120857) with nitrilotriacetic acid at high temperatures. mdpi.com

Synthesis of Tris-Indole Derivatives as Potential Chelators

Tris-indole derivatives have been synthesized as potential iron-chelating agents. nih.govnih.gov A facile method for the synthesis of two novel tris-indolyl amines has been developed. nih.gov This involves the reaction of indole (B1671886) with oxalyl chloride to form indole-3-glyoxalyl chloride, which is then reacted with tris(2-aminoethyl)amine (TREN) in the presence of triethylamine (B128534) (TEA). nih.gov Another synthetic route involves reacting indole-3-carboxylic acid with thionyl chloride and subsequently with TREN and TEA. nih.gov These tripodal compounds are important intermediates for developing new potential therapeutic agents. nih.gov

Synthesis of Tris(difluoromethyl)amine and Related Fluorinated Analogues

The direct conversion of the hydroxymethyl groups in Tris(hydroxymethyl)aminomethane to difluoromethyl (CF2H) or trifluoromethyl (CF3) groups is a chemically challenging transformation not widely documented in readily available scientific literature. The synthesis of compounds like Tris(difluoromethyl)amine or Tris(trifluoromethyl)amine typically involves specialized fluorinating agents and reaction pathways that are not a simple derivatization of Tris. justia.comhoneywell.com

However, Tris serves as a foundational molecule for the synthesis of other types of fluorinated analogues. One documented approach involves creating fluorinated surfactants. In these syntheses, the amine or hydroxyl functionalities of Tris are first modified, and a fluorinated alkyl chain is subsequently introduced. For example, N-acryloyl-tris(hydroxymethyl)aminomethane can be synthesized and then used as a polar head group, which is subsequently linked to a fluorinated alkyl chain, to create novel fluorinated surfactants. orcid.org These surfactants have potential applications in the study of membrane proteins due to their unique properties compared to traditional hydrocarbon-based detergents. orcid.org

Another approach involves the synthesis of three-fold polyfluoroalkylated amines based on Tris, as reported in the Journal of Fluorine Chemistry. dntb.gov.uascite.ai This methodology allows for the introduction of polyfluoroalkyl chains, creating complex fluorinated molecules with potential for various material science applications.

Synthesis of Tris(hydroxymethyl)phenol Derivatives

Tris(hydroxymethyl)phenol derivatives can be synthesized from commercially available materials through multi-step reduction processes. A key starting material for these syntheses is 5,5',5''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid).

One synthetic pathway involves a two-step reduction to yield 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol). diva-portal.org

Step 1: The initial benzoic acid derivative is reduced in the presence of hydrogen (H₂) and a palladium-on-charcoal (Pd/C) catalyst. This step targets the benzylic C-O bond of the hydroxymethanetriyl group, reducing it to a simple methane (B114726) bridge and yielding 5,5',5''-methanetriyltris(2-hydroxybenzoic acid).

Step 2: The resulting intermediate is then treated with a borane (B79455) solution in tetrahydrofuran (B95107) (THF) to reduce the carboxylic acid groups to hydroxymethyl groups, affording the final product, 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol). diva-portal.org

A related derivative, 4,4',4''-(hydroxymethanetriyl)tris(2-(hydroxymethyl)phenol), is synthesized by the direct reduction of a triphenylmethanol (B194598) derivative with lithium aluminium hydride (LiAlH₄) in THF. diva-portal.org These synthesized phenol derivatives have been evaluated as potential acid-base indicators. diva-portal.org

| Target Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 4,4',4''-methanetriyltris(2-(hydroxymethyl)phenol) | 5,5',5''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid) | 1. H₂, Pd/C 2. Borane-THF | Not Specified | diva-portal.org |

| 4,4',4''-(hydroxymethanetriyl)tris(2-(hydroxymethyl)phenol) | 4,4',4''-(hydroxymethanetriyl)tris(2-hydroxybenzoic acid) | LiAlH₄ in THF | 70% | diva-portal.org |

Synthesis of Tris(1,3-diketonato)antimony(III) Complexes

The term "Tris(1,3-diketonato)antimony(III) complex" generally refers to a coordination compound where an antimony(III) center is chelated by three 1,3-diketonate ligands, such as acetylacetonate. The synthesis of such complexes involves the reaction of an antimony(III) source with the desired 1,3-diketone. scite.ai

While Tris(hydroxymethyl)aminomethane itself is not a 1,3-diketone and cannot directly form this specific type of complex, it is a crucial component in the synthesis of other types of antimony(III) complexes where it can act as a buffer or a ligand through its donor atoms. For example, peptide bicyclization to form peptide-antimony bicycles is conducted in an aqueous buffer containing Tris-HCl. diva-portal.org In this process, trivalent antimony (from SbCl₃) is linked to the sulfur atoms of three cysteine residues to form a stable bicyclic structure. diva-portal.org

Furthermore, Tris can be chemically modified to create ligands for various metal ions. For instance, Tris has been immobilized on a polymer support and subsequently phosphorylated. The resulting material, with phosphate (B84403) ligands held on the Tris scaffold, shows a high affinity for trivalent metal ions. While this specific work did not focus on antimony, the principle demonstrates how the Tris scaffold can be used to create specific ligand environments for metal complexation.

The synthesis of antimony(III) complexes with tridentate O,E,O-ligands (where E can be O, S, N, etc.) derived from diethanolamine (B148213) and its analogues has also been reported, showcasing antimony's propensity to form chelate complexes with polyfunctional ligands that share structural similarities with Tris.

Radiolabeling Techniques for Tris-Related Environmental Contaminants

Radiolabeling is an essential technique for studying the environmental fate, bioaccumulation, and degradation of persistent organic pollutants. Tris(4-chlorophenyl)methane (TCPM) and its metabolite, Tris(4-chlorophenyl)methanol (TCPMOH), are environmental contaminants associated with DDT production, and their study has been facilitated by the synthesis of radiolabeled analogues.

The synthesis of Carbon-14 (¹⁴C) labeled TCPM and TCPMOH allows for precise tracking and quantification in environmental and biological samples.

Synthetic Routes for ¹⁴C-Labeled Contaminants:

¹⁴C-TCPM-OH Synthesis: One route begins with ¹⁴C-labeled 4-chlorobenzoic acid. The acid undergoes esterification, followed by a double Grignard addition using (4-chlorophenyl)magnesium bromide to yield the target alcohol. An alternative route starts with ¹⁴C-labeled chlorobenzene, which is necessary when the corresponding benzoic acid is unavailable.

¹⁴C-TCPM Synthesis: The alcohol, ¹⁴C-TCPMOH, is reduced to the methane derivative, ¹⁴C-TCPM, using reducing agents such as triethylsilane and trifluoroacetic acid.

The purity of these radiolabeled compounds is confirmed using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These ¹⁴C-labeled standards are crucial for metabolic studies in organisms and for tracking their degradation pathways in environments like marine sediments.

| Radiolabeled Compound | Radioisotope | Precursor | Key Reaction Steps | Reference |

|---|---|---|---|---|

| [¹⁴C]Tris(4-chlorophenyl)methanol (TCPMOH) | ¹⁴C | ¹⁴C-4-chlorobenzoic acid | Esterification → Double Grignard Addition | |

| [¹⁴C]Tris(4-chlorophenyl)methane (TCPM) | ¹⁴C | [¹⁴C]TCPMOH | Reduction with triethylsilane/trifluoroacetic acid |

Diastereoselective Synthetic Routes to Tris Derivatives

The chiral nature of many biologically significant molecules necessitates synthetic methods that can control stereochemistry. Tris(hydroxymethyl)aminomethane serves as a valuable and achiral starting material for the development of diastereoselective synthetic routes. Its structure can be modified to create chiral auxiliaries or prochiral substrates that guide the stereochemical outcome of subsequent reactions.

A notable example is the diastereoselective synthesis of precursors for the complex amino acids labionin and avionin. This synthesis begins with a derivative of Tris and employs a regioselective 1,5-hydrogen atom transfer (1,5-HAT) reaction to construct the key quaternary carbon stereocenter with high diastereoselectivity.

In another strategy, Tris is used to prepare a prochiral 1,3-diol. This diol then undergoes an enantioselective acetylation reaction catalyzed by a lipase (B570770). This enzymatic resolution is the key step that introduces chirality into the molecule, which is then carried through further transformations to produce the final, enantiomerically pure target, (S)-(hydroxymethyl)glutamic acid. The efficiency of this key step is highly dependent on the choice of lipase and reaction conditions.

| Synthetic Target | Tris-Derived Intermediate | Key Stereochemistry-Inducing Step | Methodology | Reference |

|---|---|---|---|---|

| Labionin and Avionin Precursors | Protected Tris Derivative | 1,5-Hydrogen Atom Transfer (1,5-HAT) | Nitrogen-centered radical-triggered reaction | |

| (S)-(Hydroxymethyl)glutamic acid | Prochiral 1,3-diol from Tris·HCl | Enantioselective acetylation | Lipase-catalyzed kinetic resolution | |

| Bis(oxazolidines) | Tris(hydroxymethyl)aminomethane | Diastereoselective cyclization | Reaction with two equivalents of a carbonyl compound |

These examples underscore the utility of Tris(hydroxymethyl)aminomethane not just as a buffer but as a versatile and economical starting block for advanced, stereocontrolled organic synthesis.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For Tris, both ¹H and ¹³C NMR provide valuable insights into its molecular framework.

In ¹H NMR spectra of Tris, distinct signals corresponding to the different types of protons are observed. The protons of the methylene (B1212753) groups (-CH₂-) and the hydroxyl groups (-OH) typically appear as separate resonances. The chemical shifts and coupling patterns of these signals can confirm the connectivity of the atoms within the molecule. tandfonline.com For instance, the coupling between the methylene protons and the adjacent hydroxyl protons can be observed under certain conditions, providing information about the conformation of the hydroxymethyl groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. spectrabase.comresearchgate.net A typical ¹³C NMR spectrum of Tris will show distinct peaks for the quaternary carbon atom bonded to the amino group and the carbon atoms of the three hydroxymethyl groups. The chemical shifts of these carbons are indicative of their local electronic environment.

When Tris acts as a ligand to form metal complexes, NMR becomes instrumental in distinguishing between different isomeric forms, such as facial (fac) and meridional (mer) isomers. tandfonline.com In a fac isomer, the three hydroxymethyl groups occupy one face of the octahedral coordination sphere, leading to a higher degree of symmetry and consequently fewer signals in the NMR spectrum. Conversely, the lower symmetry of a mer isomer results in a more complex spectrum with a greater number of distinct resonances for the ligand atoms. tandfonline.com

Interactive Data Table: Typical NMR Data for Tris

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 3.5 - 3.7 | Singlet/Multiplet | -CH₂- |

| ¹H | 4.5 - 5.5 | Broad Singlet | -OH |

| ¹H | 2.5 - 3.5 | Broad Singlet | -NH₂ |

| ¹³C | ~60 | Singlet | -CH₂OH |

| ¹³C | ~60-65 | Singlet | Quaternary C |

Note: Chemical shifts can vary depending on the solvent and pH.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org Since an isolated Tris molecule has no symmetry, all of its vibrational modes are expected to be active in both IR and Raman spectra. researchgate.net However, in practice, some modes may be too weak to be observed in one or the other. researchgate.net

The vibrational spectra of Tris are characterized by a number of distinct bands corresponding to the stretching and bending vibrations of its functional groups. sci-hub.se Key vibrational modes include:

O-H and N-H stretching: These appear as broad bands in the high-frequency region of the IR spectrum, typically between 3100 and 3400 cm⁻¹. sci-hub.se

C-H stretching: These vibrations are observed in the 2800-3000 cm⁻¹ region. researchgate.net

N-H bending: A characteristic bending vibration for the primary amine group is found around 1590 cm⁻¹. sci-hub.se

C-O stretching: The stretching vibrations of the carbon-oxygen bonds in the hydroxymethyl groups give rise to strong absorptions in the 1000-1100 cm⁻¹ range. researchgate.netsci-hub.se

Skeletal vibrations: The lower frequency region of the spectra contains complex vibrations involving the C-C and C-N bonds of the molecular skeleton. researchgate.net

When Tris coordinates to a metal ion, shifts in the vibrational frequencies can be observed. For example, coordination through the oxygen and nitrogen atoms leads to changes in the positions of the C-O and N-H stretching bands, respectively. sci-hub.se Raman spectroscopy has also been employed to study the effects of pH and complexation with other molecules, such as crown ethers, on the vibrational properties of Tris. researchgate.net

Interactive Data Table: Selected Vibrational Modes of Tris

| Wavenumber (cm⁻¹) | Assignment |

| ~3339 | N-H stretch |

| ~3182 | O-H stretch |

| ~2940, 2876 | C-H stretch |

| ~1590 | N-H bend |

| ~1450-1475 | C-H bend |

| ~1070, 1018 | C-O stretch |

| ~1024 | C-N stretch |

Source: researchgate.netsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies of Optical Properties

Tris(hydroxymethyl)aminomethane itself does not possess significant chromophores that absorb light in the ultraviolet-visible (UV-Vis) region. nih.gov Consequently, it is often used as a non-absorbing buffer for UV-Vis spectroscopic studies of other molecules. science.gov However, upon oxidation, Tris can develop UV absorbance. olemiss.edu

Studies have shown that when Tris is oxidized, for instance by hydroxyl radicals, it exhibits a significant increase in absorbance in the 250-310 nm range, with a maximum around 265 nm. olemiss.edu This phenomenon is attributed to the conversion of one or more of the alcohol functional groups into an aldehyde. This property has been utilized to develop a UV-active dosimeter for hydroxyl radicals. olemiss.edu

In the context of metal complexes, UV-Vis spectroscopy can be used to study the formation and properties of Tris complexes. For example, the interaction of copper ions with Tris has been investigated by monitoring the changes in the optical absorption spectra as a function of pH. at.ua These studies reveal shifts in the absorption bands, indicating the formation of different copper-Tris complexes with varying coordination environments. at.ua Furthermore, Tris has been used as a reducing agent in the synthesis of gold nanoparticles, and the resulting nanoparticles exhibit a characteristic surface plasmon resonance peak in the visible region, typically around 524 nm. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. While Tris itself is not paramagnetic, EPR spectroscopy has been instrumental in studying mechanistic pathways involving Tris.

A notable application is in the study of photosystem II (PSII), the protein complex that performs the water-splitting reaction in photosynthesis. Tris is known to be an inhibitor of oxygen evolution in PSII. Low-temperature EPR spectroscopy has been used to investigate the effect of Tris on the manganese (Mn) complex within the oxygen-evolving center. nih.gov These studies have shown that Tris treatment leads to the reduction of the Mn complex to Mn²⁺ ions, which are subsequently released. nih.gov This process is correlated with the loss of electron donation from the Mn complex and the inhibition of oxygen evolution. nih.gov

EPR has also been used to study the interaction of copper ions with Tris. researchgate.net By analyzing the EPR spectra of copper-Tris solutions at different pH values, researchers can obtain information about the coordination environment of the Cu²⁺ ion, including the number and type of ligating atoms. researchgate.net For instance, the superhyperfine structure arising from the interaction of the unpaired electron with nitrogen nuclei can confirm the coordination of the amino group of Tris to the copper ion. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitation

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions, which allows for the elucidation of molecular weight and structure, as well as the quantification of compounds.

Due to its hydrophilic nature and lack of a strong chromophore, direct analysis of Tris by techniques like reverse-phase liquid chromatography with UV detection is challenging. nih.gov However, liquid chromatography-mass spectrometry (LC-MS) offers a highly selective and sensitive alternative for the quantitation of Tris. nih.govmdpi.com To enhance its retention on reversed-phase columns and improve its ionization efficiency, Tris is often derivatized. For example, derivatization with isobutyl chloroformate (IBCF) allows for sensitive quantification using multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net

The fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. While detailed fragmentation studies of underivatized Tris are not extensively reported, the fragmentation of derivatized Tris, such as the TRIS-IBCF derivative, has been characterized. researchgate.net In general, the fragmentation patterns of organic molecules are influenced by the functional groups present. libretexts.org For more complex systems, such as metal complexes containing Tris or related ligands, time-of-flight mass spectrometry can reveal wavelength-dependent photofragmentation patterns. nih.gov

Interactive Data Table: LC-MS/MS Method for Tris Quantitation

| Parameter | Value/Condition |

| Derivatizing Agent | Isobutyl chloroformate (IBCF) |

| Chromatographic Column | RP C18 |

| Mobile Phase | Water (pH 6.4) and methanol with 1 mM ammonium (B1175870) formate |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantifier Transition | 222→122 |

| Qualifier Transition | 222→148 |

| Linearity (R²) | >0.999 |

| Recovery | >92% |

Source: mdpi.comresearchgate.net

X-ray Crystallography of Tris and its Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been extensively applied to Tris and its various derivatives and complexes, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of pure Tris reveals a network of hydrogen bonds involving the hydroxyl and amino groups. aip.orgaip.org These interactions play a crucial role in defining the packing of the molecules in the crystal lattice. aip.org

Tris readily forms complexes with a wide range of metal ions, and the crystal structures of many of these have been determined. colab.wssemanticscholar.org For example, the structure of a copper(II) complex with Tris shows the copper ion coordinated to the nitrogen and oxygen atoms of two Tris molecules. researchgate.net X-ray crystallography has also been used to characterize charge-transfer complexes of Tris with other organic molecules, revealing the presence of both inter- and intramolecular hydrogen bonding and, in some cases, proton transfer. africaresearchconnects.com Furthermore, the structures of various tris-chelated metal complexes, where three bidentate ligands coordinate to a central metal ion, have been elucidated, providing insights into their coordination geometries. scirp.orgresearchgate.netacs.orgscilit.com

Determination of Crystal Structures and Polymorphism in Organic Crystals

Tris(hydroxymethyl)aminomethane exhibits polymorphism, meaning it can exist in more than one crystalline form. aip.orgaip.org At room temperature, Tris exists in an ordered orthorhombic phase (Phase II). aip.orgaip.org This phase is characterized by a layered structure with strong hydrogen bonding within the layers and weaker interactions between them. aip.org

Upon heating, Tris undergoes a phase transition at approximately 407.3 K to a plastic crystalline phase (Phase I), which is stable up to its melting point. aip.orgaip.org This high-temperature phase has a body-centered cubic (bcc) structure and is orientationally disordered, meaning the molecules have rotational freedom within the crystal lattice. aip.org The mechanism of this phase transition involves a realignment of the molecules and a change in the interlayer spacing. aip.orgaip.org

The study of polymorphism in Tris and its salts, such as the Tris hydrogen halides, provides valuable information about the relationship between molecular structure, intermolecular forces, and the resulting crystal packing and physical properties. wiley.comiucr.org The crystal structures of the Tris hydrogen halides (TrisH⁺·X⁻, where X = F, Cl, Br, I) have also been determined, revealing how the halide ion influences the hydrogen-bonding network. wiley.comiucr.org Additionally, the crystal structure of a salt of Tris with the drug ramipril (B1678797) has been determined from X-ray powder diffraction data, demonstrating the utility of this technique for characterizing pharmaceutical compounds. nih.gov

Interactive Data Table: Crystalline Phases of Tris

| Phase | Temperature Range | Crystal System | Space Group | Key Features |

| Phase I | 407.3 K - m.p. | Body-centered cubic | Im3m | Orientationally disordered (plastic) |

| Phase II | < 407.3 K | Orthorhombic | Pn2₁a | Ordered, strong intralayer H-bonding |

Conformational Analysis in the Solid State

The three-dimensional arrangement of Tri-hydroxymethylaminomethane (also known as Tris or tromethamine) in the solid state is primarily determined by extensive intermolecular hydrogen bonding. X-ray and neutron diffraction studies have been pivotal in elucidating the precise crystal structure and the conformational details of the molecule within the crystal lattice.

Research has shown that in its pure crystalline form, this compound exists as a crystalline mass. drugfuture.com The crystal structure was notably detailed in a 1978 publication by Rudman et al., which provided a foundational understanding of its solid-state conformation. drugfuture.com In many crystallographic studies, particularly when co-crystallized with other molecules, Tris is found in its protonated form as the [HOCH₂)₃CNH₃]⁺ cation.

In the solid state, the molecule's conformation is characterized by the spatial arrangement of its three hydroxymethyl (-CH₂OH) groups and the amino (-NH₂) group around the central quaternary carbon. The flexibility of these groups allows for various conformations, but the crystal packing forces and, most importantly, the hydrogen-bonding network dictate the most stable arrangement.

A key feature of the solid-state structure is the intricate network of hydrogen bonds. The hydroxyl groups and the amino group act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This network links adjacent Tris molecules (or Tris cations and counter-anions in salts), creating a stable, three-dimensional lattice. For instance, in the crystal structure of ketorolac (B1673617) tromethamine, N—H···O and O—H···O hydrogen bonds are responsible for linking the cation and anion into a layered structure. doaj.org Similarly, in fosfomycin (B1673569) tromethamine, a network of discrete hydrogen bonds connects cations and anions into layers. mdpi.comresearchgate.net

The conformation of the pyrophosphate chain in the Tris salt of adenosine (B11128) 5'-diphosphate was found to be nearly eclipsed, a less common arrangement that is stabilized by the association of Tris molecules through electrostatic interactions and hydrogen bonds. nih.gov This highlights the significant influence of Tris on the conformation of adjacent molecules in a co-crystal.

The specific parameters of the crystal lattice vary depending on the exact crystalline form (e.g., a salt versus the free base). For example, fosfomycin tromethamine crystallizes in the triclinic space group P1. mdpi.comresearchgate.net

Below is a data table summarizing the crystallographic data for a representative salt of this compound, Fosfomycin Tromethamine. mdpi.comresearchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.20421(6) |

| b (Å) | 9.00072(7) |

| c (Å) | 10.91257(15) |

| α (°) ** | 93.4645(5) |

| β (°) | 101.9734(3) |

| γ (°) | 99.9183(2) |

| Volume (ų) ** | 584.285(2) |

| Z | 2 |

| Data for Fosfomycin Tromethamine mdpi.comresearchgate.net |

This detailed structural information from solid-state analysis is crucial for understanding the molecule's physical properties and its interactions in various chemical and biological systems.

Chemical Reactivity, Kinetics, and Mechanistic Elucidation

Proton Transfer Dynamics and Buffering Mechanisms

The buffering capacity of Tris is central to its widespread use. This is governed by the proton transfer dynamics involving its primary amine group.

Tris is a primary amine with a pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the pH range of 7.0 to 9.0. amerigoscientific.com This range is physiologically relevant for many biological reactions. The buffering action of Tris is attributed to the amino and hydroxyl functional groups in its molecular structure. hbdsbio.com These groups can accept or release protons (H+), thereby resisting changes in pH. hbdsbio.com

When an acid is introduced into a Tris buffer solution, the amino group of the Tris molecule accepts a proton, forming the conjugate acid, TrisH+. Conversely, when a base is added, the TrisH+ donates a proton, reverting to the Tris base. This equilibrium maintains a relatively stable pH environment, which is crucial for the optimal function of enzymes and other biomolecules that are sensitive to pH fluctuations. amerigoscientific.comhbdsbio.com The general mechanism can be represented as:

(HOCH₂)₃CNH₂ + H₃O⁺ ⇌ (HOCH₂)₃CNH₃⁺ + H₂O

This ability to act as a proton reservoir is fundamental to its role in providing a stable pH environment for a variety of biochemical and molecular biology applications. amerigoscientific.com

The buffering capacity of Tris is significantly influenced by both temperature and concentration.

Temperature Dependence: The pKa of Tris is temperature-dependent. As the temperature increases, the pH of a Tris buffer solution decreases. chemicalbook.com Specifically, the pH decreases by an average of 0.025 to 0.03 units for every 1°C increase in temperature. sigmaaldrich.comwikipedia.org This is an important consideration when preparing and using Tris buffers for experiments conducted at different temperatures. For instance, a buffer prepared to pH 8.0 at 25°C will have a different pH at 4°C or 37°C. The pH temperature coefficient for Tris is typically between 0.02 and 0.06, depending on the buffer concentration and the temperature range. chemicalbook.com

Concentration Dependence: The concentration of the Tris buffer also affects its pH and buffering capacity. Within a moderate concentration range, the buffering capacity is significantly improved as there are sufficient Tris molecules to absorb or release protons and maintain pH stability. hbdsbio.com However, at very low concentrations, the buffering capacity is weak and the pH is more susceptible to fluctuations from external acidic or alkaline substances. hbdsbio.com Conversely, at very high concentrations, while the buffering capacity is enhanced, there is a risk of precipitation or crystallization, which can affect experimental accuracy. hbdsbio.com A tenfold change in Tris buffer concentration generally leads to a pH change of about 0.05 units. wikipedia.org

The following table summarizes the effect of temperature on the pH of a 50 mM Tris-HCl buffer:

| Temperature (°C) | pH |

| 4 | 7.79 - 7.92 |

| 25 | 7.20 - 7.30 |

| 37 | 6.91 - 7.02 |

This table is interactive and can be sorted by clicking on the column headers.

Reaction Mechanisms with Activated Carbonyl Compounds and Phenyl Esters

Tris, containing a primary amine, can react with carbonyl compounds. wikipedia.org It has been shown to react with activated carbonyl compounds and phenyl esters.

The reaction of Tris with phenyl esters has been studied, and the pH dependence of the apparent second-order rate constants reveals multiphasic profiles. arxiv.orgarxiv.org This suggests a complex reaction mechanism that is not represented by a simple continuous function. arxiv.org For instance, the reaction with p-nitrophenyl acetate shows a triphasic pH profile for the logarithm of the pseudo-first-order rate constant at a high Tris concentration. arxiv.org

The primary amine group of Tris can act as a nucleophile, attacking the carbonyl carbon of the ester. This can lead to the formation of an amide bond and the release of the corresponding phenol (B47542). The reactivity is influenced by the pH of the solution, which dictates the protonation state of the Tris amine group. The unprotonated form is the active nucleophile.

Similarly, Tris can react with aldehydes to form Schiff bases. nih.gov For example, it reacts with benzaldehyde and other aldehydes. researchgate.net This reactivity with carbonyl-retaining Michael adducts has been proposed to occur through the formation of imines with the primary amine of the buffer. nih.gov

Interaction with Biomacromolecules and Enzyme Inhibition Mechanisms

Tris is not always an inert buffer and can interact with biomacromolecules, sometimes leading to the modulation of enzyme activity.

Tris has been observed to have inhibitory effects on certain enzymes. For example, it can act as a competitive inhibitor for some amylases. stackexchange.com The inhibitory effect of Tris has also been noted for aminopeptidases and β-glucosidases. plos.org For a GH1 β-glucosidase, Tris was found to act via a linear mixed inhibition mechanism, implying the formation of a non-productive enzyme-substrate-inhibitor complex. plos.org This binding of Tris can reduce the enzyme's affinity for its substrate. plos.org

In some cases, the interaction of Tris with enzymes can be more complex. For yeast alcohol dehydrogenase, the Schiff base formed between Tris and aldehydes, rather than Tris itself, was found to bind to the free enzyme competitively with respect to NADH. nih.gov Tris can also affect the multipoint covalent immobilization of enzymes, with studies showing a reduction in the stability of enzymes like trypsin, chymotrypsin, and penicillin G acylase when immobilized in the presence of Tris. nih.gov This is thought to be due to Tris reducing the number of available reactive groups on the support and creating steric hindrance. nih.gov

However, Tris can also have a stabilizing effect on some proteins. Studies on Bovine Serum Albumin (BSA) have indicated that Tris buffer can stabilize the protein molecules. rsc.orgresearchgate.net

Tris is known to complex with metal ions, which can be a significant factor when working with metal-dependent enzymes (metalloenzymes). wikipedia.orgacs.org The chelation of essential metal cofactors by Tris can lead to a decrease in enzyme activity. acs.orgnih.gov

Studies have shown that Tris-HCl can chelate metal ions and affect the activity of metalloenzymes that require these ions for catalysis. acs.orgnih.gov For example, the activity of a Mn²⁺-dependent dioxygenase, BLC23O, was impacted by the presence of Tris-HCl buffer, exhibiting different kinetic parameters compared to other buffers like HEPES. acs.orgacs.org Specifically, the enzyme showed the highest turnover rate in Tris-HCl but also the lowest substrate affinity. nih.govacs.org This is attributed to the interaction between the amino group of Tris and the metal ion. nih.gov

The extent of chelation can vary depending on the metal ion. Tris-HCl has been shown to interact weakly with Mn²⁺ but strongly with cupric and lead ions. nih.gov This differential interaction underscores the importance of buffer selection in assays involving metalloenzymes. nih.gov

The kinetic parameters of the Fe³⁺-dependent enzyme Ro1,2-CTD were also found to be different in Tris-HCl compared to other buffers, further demonstrating the influence of Tris on metalloenzyme activity. acs.orgnih.gov

The following table summarizes the kinetic parameters of the metalloenzyme Ro1,2-CTD in different buffers:

| Buffer | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| HEPES | 1.80 | 0.64 | 0.36 |

| Tris-HCl | 6.93 | 1.14 | 0.17 |

| Sodium Phosphate (B84403) | 3.64 | 1.01 | 0.28 |

This table is interactive and can be sorted by clicking on the column headers.

Conversely, for a non-metalloenzyme like trypsin, the kinetic parameters were found to be comparable regardless of the buffer used, suggesting that the chelation effect of Tris is specific to metal-dependent systems. acs.orgnih.gov

Ligand Exchange Kinetics in Metal Coordination Complexes

The study of ligand exchange kinetics in metal coordination complexes involving tri-hydroxymethylaminomethane, commonly known as Tris or THAM, is an area that, despite the widespread use of Tris as a biological buffer, has not been extensively detailed in publicly available research. Tris is well-known to form coordination complexes with various transition metal ions, a characteristic that can influence biochemical and physiological processes. The kinetics of these interactions, however, are not as thoroughly documented as those for more classical ligands in coordination chemistry.

Tris possesses both amino and hydroxyl functional groups, allowing it to act as a ligand and coordinate with metal ions. For instance, it is known to form complexes with Cu(II), and the stoichiometry of these complexes can vary with pH. At neutral pH, dimeric complexes are often formed nih.gov. The interaction of Tris with metal ions like Ni(II) has also been noted, indicating that it is not always an inert buffer in the presence of metal ions nih.gov.

The general principles of ligand substitution reactions in coordination complexes are well-established and can occur through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways solubilityofthings.com.

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then coordinates to this intermediate. The rate of this reaction is primarily dependent on the concentration of the initial complex.

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving ligand detaches. The reaction rate is dependent on the concentrations of both the complex and the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. This mechanism can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state.

Studies on ligand substitution in various metal complexes provide a framework for understanding how Tris might behave. For example, in chloromethyl(aquo)cobaloxime complexes, the rate of substitution of the aqua ligand varies with the pKa of the incoming N-donor ligands, suggesting a nucleophilic participation of the ligand in the transition state ias.ac.in. Given that Tris has a primary amine group, its protonation state, and therefore the pH of the solution, would be expected to significantly influence its nucleophilicity and thus the kinetics of its coordination to a metal center.

While the stability constants for some Tris-metal complexes have been determined, providing thermodynamic insight into these interactions, the kinetic aspect of how quickly Tris binds to and detaches from metal ions remains an area requiring more specific investigation. The lack of detailed kinetic studies on Tris-metal complexes highlights a gap in the understanding of the full range of interactions this common buffer can have in chemical and biological systems.

Oxidation-Reduction Reactions of Tris Derivatives

The oxidation-reduction (redox) reactions of this compound (Tris) and its derivatives are of significant interest due to the compound's widespread use in biological and chemical systems where redox processes are prevalent.

One of the most studied oxidation reactions involving Tris is its interaction with hydroxyl radicals (•OH). The rate constant for the reaction between Tris and hydroxyl radicals has been determined to be 1.1 x 10⁹ L·mol⁻¹·s⁻¹ chinesechemsoc.org. This reaction is relatively fast, indicating that Tris can act as an efficient scavenger of these highly reactive species. The oxidation of Tris by hydroxyl radicals, often generated through a Fenton-type reaction, leads to the formation of one-carbon compounds, primarily formaldehyde (B43269) and subsequently carbon dioxide ualberta.caias.ac.in.

The proposed mechanism for this oxidation involves the abstraction of a hydrogen atom from one of the hydroxymethyl groups by the hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, including elimination and oxidation, to yield formaldehyde. The presence of inhibitors such as catalase, propylgallate, and the iron chelator deferoxamine has been shown to decrease the formation of formaldehyde from Tris in microsomal systems, supporting the role of hydroxyl radicals and iron in the process ualberta.ca. Conversely, the addition of Fe(II) EDTA stimulates formaldehyde formation ualberta.ca.

| Agent | Effect on Formaldehyde Formation | Implication |

|---|---|---|

| Catalase | Inhibition | Involvement of hydrogen peroxide in radical generation |

| Propylgallate (antioxidant) | Inhibition | Radical-mediated oxidation pathway |

| Deferoxamine (iron chelator) | Inhibition | Catalytic role of iron in the reaction |

| Fe(II) EDTA | Stimulation | Enhancement of Fenton-like reaction |

In addition to hydroxyl radicals, other oxidizing agents can react with Tris and its derivatives. For instance, N-substituted Tris derivatives, such as α-phenyl-N-tert-butyl nitrones with substituents on the tert-butyl group, have been studied for their electrochemical properties. These studies have shown that the substitution pattern affects the oxidation potential of the nitronyl group, with electron-withdrawing substituents making the compound harder to oxidize nih.gov.

The oxidation of tertiary amines, a class of compounds to which N-substituted Tris derivatives belong, by hydrogen peroxide can be accelerated in the presence of acetonitrile. This is attributed to the formation of a more reactive intermediate, likely a peroxyacetimidic acid rsc.org. The assisted oxidation exhibits a lower enthalpy of activation but a more negative entropy of activation, suggesting a highly ordered transition state rsc.org.

The redox chemistry of metal complexes involving Tris derivatives has also been explored. For example, 7-nitro-2,4,9-triazaadamantane-2,4,9-triols, which are chelating tris-hydroxylamine ligands, form stable complexes with manganese, iron, and nickel in a +4 oxidation state. These complexes have shown catalytic activity in oxidation reactions, such as the aerobic conversion of thiols to disulfides rsc.org.

It is important to note that while Tris is often used as a "non-coordinating" and "non-reactive" buffer, it can participate in and influence redox reactions, especially in the presence of reactive oxygen species and metal ions.

| Reactant | Oxidizing Species | Rate Constant (L·mol⁻¹·s⁻¹) | Primary Products | Proposed Mechanism |

|---|---|---|---|---|

| Tris | Hydroxyl Radical (•OH) | 1.1 x 10⁹ | Formaldehyde, Carbon Dioxide | Fenton-type reaction, H-atom abstraction |

Advanced Applications in Biochemical and Molecular Systems Research

Optimization of Buffer Systems for Enzyme Kinetics and Stability Studies

The precise control of pH is critical in the study of enzyme kinetics and stability, as enzymatic activity is highly dependent on the pH of the reaction environment. vacutaineradditives.compatsnap.com Tris-HCl buffer is a widely used system for these studies due to its buffering capacity in the neutral to slightly alkaline range, which is optimal for many enzymes. hbdsbio.comresearchgate.net

The selection of a buffer can significantly influence enzyme activity. acs.org For instance, the activity of some enzymes can be affected by the buffer components themselves. patsnap.comresearchgate.net While Tris is generally considered inert, it can chelate metal ions, which may impact metalloenzymes that require these ions for their catalytic activity. patsnap.comacs.org

Research has shown that for certain enzymes, Tris buffers can influence kinetic parameters. A study on alkaline phosphatase demonstrated that in a Tris buffer at pH 9.1, the enzyme exhibited its highest activity. Kinetic analysis revealed that the presence of Tris resulted in the highest Vmax and Km values for alkaline phosphatase at each pH tested when compared to glycine and tricine buffers.

The stability of a buffer's pH with temperature fluctuations is another crucial factor. Tris buffer is known to have a significant temperature-dependent pH shift, which must be accounted for when conducting temperature-sensitive enzyme assays. sciencing.comresearchgate.netyektatajhiz.com Therefore, it is essential to prepare the Tris buffer at the temperature at which the experiment will be performed. sciencing.comyektatajhiz.com

The following table summarizes the properties of common buffers used in enzyme assays:

| Buffer | pKa at 25°C | Useful pH Range | Temperature Dependence (dpKa/°C) | Notes |

| Tris | 8.1 | 7.0 - 9.0 | -0.028 | Can chelate some metal ions. patsnap.comacs.org pH is highly temperature-dependent. sciencing.comyektatajhiz.com |

| HEPES | 7.5 | 6.8 - 8.2 | -0.014 | Known for high buffering capacity and stability. patsnap.com |

| MOPS | 7.2 | 6.5 - 7.9 | -0.015 | A stable buffer, resistant to pH shifts with temperature changes. researchgate.net |

| Phosphate (B84403) | 7.2 | 6.2 - 8.2 | -0.0028 | Can inhibit some enzymes, particularly those involved in phosphorylation reactions. patsnap.comresearchgate.net |

Applications in Nucleic Acid Research Methodologies

Tris-based buffers are indispensable in a wide array of nucleic acid research techniques, from isolation and purification to analysis and manipulation. hbdsbio.comvacutaineradditives.com

During DNA and RNA extraction, maintaining a stable pH is crucial to protect the integrity of the nucleic acid molecules. sciencing.comhbdsbio.com Tris-HCl buffer is a key component of lysis and extraction buffers, where it serves to maintain the pH, typically around 8.0, preventing acid hydrolysis of DNA. sciencing.comhbdsbio.comoiu.edu.sd This stable pH environment helps to keep DNA molecules in their natural, double-helical structure. hbdsbio.com

In combination with a chelating agent like EDTA, Tris forms TE buffer, which is widely used for dissolving and storing nucleic acids. oiu.edu.sdgeneticeducation.co.in The Tris component maintains the pH, while EDTA chelates divalent cations like magnesium, which are cofactors for DNases and RNases, thereby protecting the nucleic acids from enzymatic degradation. oiu.edu.sdgeneticeducation.co.in The typical concentration of Tris-HCl in RNA isolation protocols is around 10-100 mM. researchgate.net

Tris is a central component of buffer systems used in various electrophoretic techniques for the separation of nucleic acids and proteins. hbdsbio.comhopaxfc.com In agarose (B213101) gel electrophoresis of DNA, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common running buffers. bio-rad.comsigmaaldrich.com These buffers establish a stable pH and provide the ions necessary to conduct the electrical current. geneticeducation.co.in

In the context of protein separation, Tris-glycine buffer systems are fundamental to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). merckmillipore.comthermofisher.com A discontinuous buffer system is often employed, with different Tris-HCl concentrations and pH values in the stacking and resolving gels. bio-rad.comhbdsbio.com This creates a stacking effect, resulting in sharper protein bands. thermofisher.com For instance, the stacking gel is typically buffered with Tris-HCl at pH 6.8, while the resolving gel is at pH 8.8. thermofisher.com

The table below outlines common Tris-based electrophoresis buffers:

| Buffer System | Primary Application | Key Components | Typical pH |

| TAE (Tris-acetate-EDTA) | DNA Agarose Gel Electrophoresis | Tris, Acetic Acid, EDTA | ~8.3 |

| TBE (Tris-borate-EDTA) | DNA Agarose Gel Electrophoresis, Polyacrylamide Gel Electrophoresis | Tris, Boric Acid, EDTA | ~8.3 |

| Tris-Glycine-SDS | SDS-PAGE | Tris, Glycine, SDS | Running Buffer: ~8.3 |

| Tris-Tricine | SDS-PAGE for low molecular weight proteins | Tris, Tricine, SDS | ~8.25 |

| Tris-Acetate | SDS-PAGE for high molecular weight proteins | Tris, Acetic Acid, SDS | ~8.1 |

In Polymerase Chain Reaction (PCR), Tris-HCl buffer is a standard component of the reaction mix, where it is crucial for maintaining a stable pH for optimal DNA polymerase activity. hbdsbio.comaatbio.com The buffer helps to resist pH changes that can occur during the thermal cycling process. hbdsbio.com A typical PCR buffer contains Tris-HCl, potassium chloride (KCl), and magnesium chloride (MgCl2). aatbio.com The Tris-HCl buffer not only stabilizes the pH but also provides a suitable ionic environment for the reaction, which is important for the stability of the DNA double helix and the activity of the DNA polymerase. hbdsbio.com

Nucleic acid hybridization techniques, such as Southern and Northern blotting, rely on buffer systems to facilitate the binding of a probe to a target sequence. bostonbioproducts.com While Saline-Sodium Citrate (SSC) buffer is commonly used, Tris-based buffers can also be employed in these procedures. bostonbioproducts.comresearchgate.net Hybridization buffers often contain components like formamide to lower the melting temperature of nucleic acids and salts to stabilize the nucleic acid structures. bostonbioproducts.com The buffer's role is to maintain a constant pH and provide the necessary ionic strength to support the hybridization kinetics. bostonbioproducts.com

Applications in Protein Research Methodologies

Tris buffers are ubiquitous in protein research, playing a critical role in maintaining the structure and function of proteins during various experimental procedures. hbdsbio.comgbiosciences.com They are used in protein extraction, purification, and analysis. hbdsbio.commerckmillipore.com

In protein purification, Tris-HCl is a common buffer for solubilizing and stabilizing proteins. gbiosciences.comhbdsbio.com Its pH range is suitable for maintaining the native conformation of many proteins. merckmillipore.com

During protein electrophoresis, as discussed previously, Tris-glycine buffers are essential for SDS-PAGE. bio-rad.comedvotek.com For native gel electrophoresis, where the protein's native structure and charge are preserved, Tris-based buffers without denaturing agents are used. merckmillipore.comthermofisher.com

However, it is important to be aware of potential interferences. Tris can react with and inhibit certain enzymes and may interfere with some protein quantification assays, such as the bicinchoninic acid (BCA) assay and the Bradford dye-binding method. hopaxfc.comresearchgate.net

Protein Purification and Solubilization Strategies

Tri-hydroxymethylaminomethane is a cornerstone in protein purification and solubilization, primarily due to its ability to maintain a stable pH in the physiological range of 7.2 to 9.0. dcfinechemicals.com This is critical for preserving the native structure and function of proteins, which are highly sensitive to pH fluctuations. hbynm.com

Key Roles in Protein Purification:

Extraction Buffers: Tris-HCl buffers are widely used to extract soluble cytoplasmic proteins. gbiosciences.com They provide a stable pH environment that prevents protein denaturation during the initial extraction phase. hbdsbio.com

Chromatography: In techniques like ion-exchange chromatography, Tris-HCl buffers are used to control the pH and ionic strength of the solution. hbdsbio.com This influences the charge of the proteins and their interaction with the chromatography resin, allowing for effective separation. hbdsbio.comhbdsbio.com It is also used as a buffer and eluent in anion exchange chromatography. hopaxfc.com

Protein Stability: The buffer helps maintain the structural integrity of proteins throughout the purification process. hbdsbio.com By providing a stable pH, it prevents unfolding and aggregation, which are common challenges in protein purification. sepmag.eu

Strategies for Protein Solubilization:

Tris buffers are integral to solubilizing proteins, particularly those that are difficult to extract from cells or tissues. Lysis buffers containing Tris-HCl are effective in breaking open cells and releasing their protein content. ptglab.com For instance, SoluLyse™ Reagent, which contains a nonionic detergent in 20 mM Tris-HCl (pH 7.5), offers an efficient method for extracting proteins from bacteria without mechanical disruption. amsbio.com The choice of buffer concentration and pH is critical and often needs to be optimized for the specific protein of interest. gbiosciences.com

Table 1: Common Tris-Based Buffers in Protein Purification

| Buffer Name | Typical Composition | pH Range | Common Applications |

|---|---|---|---|

| Tris-HCl | Tris base, Hydrochloric Acid | 7.0 - 9.0 | General purpose buffer for protein extraction and chromatography gbiosciences.com |

| Tris Buffered Saline (TBS) | Tris, Sodium Chloride | 7.2 - 7.8 | Wash buffer in immunoassays, protein blotting fortislife.comsigmaaldrich.com |

| Tris-Glycine | Tris, Glycine | 8.3 - 8.8 | Running buffer for SDS-PAGE sigmaaldrich.combio-rad.com |

| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | ~7.4 | Lysis and extraction of cytoplasmic, membrane, and nuclear proteins ptglab.com |

Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA)

In immunoassays like Western Blotting and ELISA, Tris-based buffers are essential for nearly every step of the process, ensuring the specific binding of antibodies to their target antigens. bio-rad.combostonbioproducts.com

Role in Western Blotting:

Gel Electrophoresis: Tris-glycine-SDS buffer is the standard running buffer for SDS-PAGE, a technique used to separate proteins by molecular weight. sigmaaldrich.com A discontinuous Tris buffer system, with different pH values in the stacking (pH 6.8) and resolving (pH 8.8) gels, is used to concentrate proteins into sharp bands before separation. bio-rad.com

Transfer Buffer: A Tris-based buffer of low ionic strength is typically used to facilitate the transfer of proteins from the electrophoresis gel to a membrane (e.g., nitrocellulose or PVDF). bio-rad.com

Blocking and Washing: Tris-Buffered Saline (TBS) is commonly used as a wash buffer and as a diluent for blocking agents. sigmaaldrich.comcytivalifesciences.com The blocking step is critical to prevent non-specific binding of antibodies to the membrane, thereby reducing background noise and improving the signal-to-noise ratio. thermofisher.com TBS, often with a detergent like Tween-20 (TBST), helps to wash away unbound antibodies and other reagents. sigmaaldrich.com

Role in ELISA:

Coating and Blocking: Tris-buffered saline can be used in blocking buffers to reduce background noise and prevent non-specific binding, which enhances the assay's performance. sigmaaldrich.com

Washing: TBS is a common wash buffer in ELISA protocols to remove unbound reagents between steps, which is crucial for achieving a clean signal. fortislife.comsigmaaldrich.com

Diluents: Tris-based buffers are used as diluents for samples, standards, and antibodies to maintain a stable pH and ionic environment, ensuring the integrity and binding affinity of the molecules. fortislife.comdiagnopal.ca

Table 2: Tris-Containing Solutions in Immunoassays

| Application | Solution | Purpose |

|---|---|---|

| Western Blotting | Tris-Glycine-SDS Running Buffer | Separates proteins by size in SDS-PAGE sigmaaldrich.com |

| Western Blotting | Tris-based Transfer Buffer | Transfers proteins from gel to membrane bio-rad.com |

| Western Blotting & ELISA | Tris-Buffered Saline (TBS/TBST) | Washing, blocking, and antibody dilution sigmaaldrich.comcytivalifesciences.com |

| ELISA | Sample/Conjugate Diluent | Dilutes samples, standards, and antibodies fortislife.com |

Protein Denaturation and Structural Integrity Studies

The stability of a protein's three-dimensional structure is paramount to its function. Tris-HCl buffer is a valuable tool in studies investigating protein denaturation and the factors that influence structural integrity.

By maintaining a stable pH, Tris helps to preserve the native conformation of proteins, which is the baseline for any denaturation study. hbynm.com Researchers can then introduce denaturing agents (e.g., urea, guanidine hydrochloride) or alter physical conditions (e.g., temperature, pressure) to induce unfolding. The use of Tris buffer allows for the systematic study of how these stressors affect protein structure and function. For example, studies on the effect of hydrostatic pressure on enzyme activity have utilized Tris-HCl buffer to maintain a constant pH while applying pressure. nih.gov

However, it is important to note that high concentrations of Tris-HCl can potentially affect the 3D structure of proteins by disrupting intrachain interactions, although this does not typically lead to complete denaturation. researchgate.net Conversely, research has also shown that Tris buffer can interact with the peptide backbone and stabilize proteins in solution. researchgate.netrsc.org This stabilizing effect can be influenced by the buffer concentration. researchgate.net

Role in Cell and Tissue Culture Media Formulation for pH Homeostasis

Maintaining a stable pH is critical for the growth and viability of cells in culture, as cellular processes are highly sensitive to pH changes. nih.gov While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the primary physiological buffer, Tris is often used as an additional non-volatile buffer to enhance pH control. nih.govebm-journal.org

Tris-HCl buffer can be added to culture media to provide additional buffering capacity, especially in systems where the CO₂ environment is not tightly controlled. ebm-journal.org This helps to prevent drastic pH shifts that can be caused by cellular metabolism, which tends to acidify the medium. youtube.com For instance, Tris-HCl has been used to control the pH of cultures for extended periods, which is crucial for long-term experiments. ebm-journal.org The ability to maintain a stable pH is essential for cell growth, proliferation, and maintaining physiological conditions. sigmaaldrich.com

It's important to consider that the pH of Tris buffers is temperature-dependent. youtube.com Therefore, the pH of the media should be adjusted at the temperature at which the cells will be cultured. hopaxfc.com

Utilization in Membrane Permeation and Transport Studies

Tris buffer has been found to influence the permeability of the outer membrane of bacteria such as Escherichia coli. nih.govresearchgate.net Studies have shown that exposing E. coli cells to Tris buffer can increase the permeability of their outer membrane. nih.govresearchgate.net This effect is dependent on the concentration of the Tris buffer and the duration of exposure. nih.govresearchgate.net This property can be utilized in studies investigating the transport of substances across the cell membrane. By selectively permeabilizing the outer membrane, researchers can gain insights into the transport mechanisms of the inner membrane. Tris has also been used in cell membranes to increase their permeability. thermofisher.com

Applications in Capillary Electrochromatography

Capillary Electrochromatography (CEC) is a powerful analytical technique that combines aspects of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). stanford.edu Tris buffer is a suitable buffer for CEC separations due to its low electrical conductivity. stanford.edu

The use of a buffer with low electrical conductivity, like Tris, is advantageous because it generates less Joule heating. stanford.edu Excessive Joule heating can lead to band broadening and negatively impact the efficiency of the separation. stanford.edu Therefore, Tris is often preferred over buffers with higher conductivity, such as phosphate buffer, for preparative CEC applications. stanford.edu Tris has been successfully used in the separation of various compounds, including natural products like taxol and its precursor, baccatin III. stanford.edu Its low ionic mobility makes it a good choice for this technique. hopaxfc.comhopaxfc.com

Coordination Chemistry and Metal Complexation Research

Design and Synthesis of Tris-Based Metal Ligands

The design and synthesis of metal ligands derived from Tris often leverage its structural scaffold to create multidentate chelators. The primary amino group and the three hydroxyl groups provide reactive sites for modification, enabling the synthesis of a wide range of ligands with tailored coordination properties.

One common approach involves the use of Tris as a foundational structure for synthesizing Schiff base ligands. These are typically formed through the condensation reaction of the primary amine group of Tris with an aldehyde or ketone. For example, Schiff base ligands can be synthesized from the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with aminophenols. csic.es Similarly, tripodal Schiff base ligands have been synthesized from compounds like 2,4,6-triamino-1,3,5-triazine. nih.gov The resulting Schiff base ligands often exhibit enhanced coordination capabilities and can form stable complexes with various transition metals. csic.esnih.gov

Tris can also serve as a scaffold for creating ion-selective ligands. By immobilizing Tris onto a polymer support, such as cross-linked poly(vinylbenzyl chloride), and subsequently phosphorylating the hydroxyl groups, new reagents with high metal ion affinities can be created. researchgate.netrsc.org In these systems, the amino group can act as an auxiliary component, enhancing the complexation ability of the phosphate (B84403) ligands through hydrogen bonding. researchgate.netrsc.org The degree of phosphorylation (mono-, di-, or tri-substituted) can be controlled by the reaction conditions, allowing for the fine-tuning of the ligand's binding properties. researchgate.net

Furthermore, the inherent tripodal nature of Tris has been exploited in the synthesis of ligands designed to mimic the binding sites of metalloenzymes. For instance, tris(pyrazolyl)methane sulfonate ligands have been developed to create structural models for N,N,O binding in biological systems. semanticscholar.org These ligands can form stable octahedral complexes with a variety of metal ions, including Zn(II), Cu(II), Ni(II), Co(II), and Fe(II). semanticscholar.org

The synthesis of these Tris-based ligands typically involves standard organic reactions, with the specific conditions depending on the desired functionalization. The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques to confirm their structure and properties. researchgate.netnih.gov

Formation and Stability of Tris-Metal Coordination Compounds

Tris readily forms coordination compounds with a wide range of metal ions, a property that is of great importance in biochemistry and medicine where Tris is a common buffer. The stability of these complexes is a crucial factor, as the coordination of metal ions can affect their biological availability and reactivity. wikipedia.org

The interaction of Tris with divalent metal ions such as Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ has been studied, and the stability constants of the resulting M(Tris)²⁺ complexes have been determined. libretexts.org For instance, the formation of complexes between Tris and Cu(II) has been extensively investigated, revealing that the stoichiometry and stability are highly dependent on pH. wikipedia.orgresearchgate.net At neutral pH, dimeric copper(II)-Tris complexes can form. wikipedia.orgresearchgate.net The apparent affinity of Tris for Cu(II) at pH 7.4 is significant, highlighting the importance of considering this interaction in biological systems. wikipedia.orgresearchgate.net

The stability of these complexes is influenced by the chelate effect, where the multidentate nature of Tris leads to more stable complexes compared to those formed with analogous monodentate ligands. The participation of the hydroxyl groups in coordination, in addition to the amino group, is evident in the structure of these complexes. libretexts.org

Ternary complexes involving Tris, a metal ion, and another ligand, such as adenosine (B11128) 5'-triphosphate (ATP), have also been investigated. libretexts.org The formation of mixed-ligand complexes of the type M(ATP)(Tris)²⁻ has been observed. libretexts.org The stability of these ternary complexes is generally lower than the corresponding binary M(Tris)²⁺ complexes, as indicated by negative values for Δlog KM. libretexts.org Nevertheless, the formation of these mixed-ligand species is still significant and must be considered in biological and chemical systems containing both Tris and metal ions. libretexts.org

| Metal Ion (M²⁺) | Log K (M(Tris)²⁺) |

| Cu²⁺ | 4.7 (approx.) |

| Ni²⁺ | 2.8 (approx.) |

| Co²⁺ | 2.4 (approx.) |

| Zn²⁺ | 2.4 (approx.) |

| Cd²⁺ | 2.2 (approx.) |

| Mn²⁺ | 1.6 (approx.) |

| Mg²⁺ | 1.1 (approx.) |

| Ca²⁺ | 0.8 (approx.) |

| Ba²⁺ | 0.6 (approx.) |

| Pb²⁺ | 3.1 (approx.) |

Note: The stability constants are approximate values and can vary with experimental conditions such as ionic strength and temperature. The data is compiled from various sources for illustrative purposes. libretexts.orgaps.org

Stoichiometry and Geometrical Aspects of Complexes

The stoichiometry of Tris-metal complexes is a critical aspect of their coordination chemistry. Studies on the interaction between Tris and Cu(II) have shown that, contrary to some earlier reports, the maximum stoichiometry of Tris to Cu(II) is 2:1. wikipedia.orgresearchgate.net At neutral pH, the formation of dimeric complexes is also observed. wikipedia.orgresearchgate.net

The geometry of these complexes is dictated by the coordination number of the central metal ion and the denticity of the Tris ligand. In many cases, Tris acts as a bidentate or tridentate ligand, coordinating through the nitrogen of the amino group and one or two of the hydroxyl oxygens.